molecular formula C18H21NO2 B11746759 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine

4-Acetyl-2-(4-tert-pentylphenoxy) pyridine

Cat. No.: B11746759
M. Wt: 283.4 g/mol
InChI Key: ZJBJMCAWHCAKQN-UHFFFAOYSA-N
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Description

4-Acetyl-2-(4-tert-pentylphenoxy) pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-pentylphenol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-(4-tert-pentylphenoxy) pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

4-Acetyl-2-(4-tert-pentylphenoxy) pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-(4-tert-pentylphenoxy) pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the acetyl and phenoxy groups allows for specific interactions with target proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-2-(4-tert-butylphenoxy) pyridine
  • 4-Acetyl-2-(4-tert-amylphenoxy) pyridine
  • 4-Acetyl-2-(4-tert-hexylphenoxy) pyridine

Uniqueness

4-Acetyl-2-(4-tert-pentylphenoxy) pyridine is unique due to the presence of the tert-pentyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

1-[2-[4-(2-methylbutan-2-yl)phenoxy]pyridin-4-yl]ethanone

InChI

InChI=1S/C18H21NO2/c1-5-18(3,4)15-6-8-16(9-7-15)21-17-12-14(13(2)20)10-11-19-17/h6-12H,5H2,1-4H3

InChI Key

ZJBJMCAWHCAKQN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)C

Origin of Product

United States

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